molecular formula C9H8N2O2 B1308824 7-Nitro-3,4-dihydroisoquinoline CAS No. 62541-59-7

7-Nitro-3,4-dihydroisoquinoline

Cat. No.: B1308824
CAS No.: 62541-59-7
M. Wt: 176.17 g/mol
InChI Key: GVHORNVRKMSZLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitro-3,4-dihydroisoquinoline is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-nitro-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-11(13)9-2-1-7-3-4-10-6-8(7)5-9/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHORNVRKMSZLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=CC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395922
Record name 7-nitro-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62541-59-7
Record name 7-nitro-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Nitro-3,4-dihydroisoquinoline: Technical Synthesis & Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and chemical utility of 7-Nitro-3,4-dihydroisoquinoline .

Executive Summary & Chemical Identity

This compound (CAS: 62541-59-7 ) is a critical heterocyclic intermediate used primarily as a precursor for 7-substituted isoquinoline alkaloids and as a scaffold in the development of bioactive tetrahydroisoquinolines (THIQs).[1][2] Chemically, it is defined by the presence of a cyclic imine moiety (


) and a nitro group at the 7-position, which renders the system highly electrophilic and susceptible to nucleophilic attack or oxidation to oxaziridines.
PropertySpecification
IUPAC Name This compound
CAS Number 62541-59-7
Molecular Formula C

H

N

O

Molecular Weight 176.17 g/mol
Appearance Yellow crystalline solid
Melting Point 136–138 °C
Solubility Soluble in CHCl

, DCM; sparingly soluble in hexanes
Key Reactivity Imine reduction, oxidation to oxaziridine, nucleophilic addition

Historical Genesis & Synthetic Evolution

The "Deactivation" Challenge

The discovery of this compound is inextricably linked to the limitations of the Bischler-Napieralski reaction .[1] Historically, 3,4-dihydroisoquinolines are synthesized by the cyclodehydration of


-phenethylamides using condensing agents like POCl

or P

O

.[1]

However, early researchers found that electron-withdrawing groups (EWGs) on the benzene ring, such as a nitro group, severely deactivate the aromatic nucleus toward the intramolecular electrophilic attack required for ring closure. Consequently, the direct cyclization of N-(4-nitrophenethyl)formamide fails or proceeds with negligible yields.[1]

The Solution: Regioselective Nitration

The breakthrough in accessing the 7-nitro core came not from direct cyclization, but from the post-synthetic functionalization of the parent 3,4-dihydroisoquinoline.

Research established that while the protonated imine (iminium ion) is a meta-director, the alkyl bridge at position 4 is an ortho/para-director. In the acidic media of nitration (H


SO

), the directing effects cooperate to favor substitution at the 7-position :
  • C3/C4 Alkyl Chain: Directs ortho (to C5) and para (to C8). Wait—correction: The alkyl chain is attached at C4a/C8a. Let's trace the directing effect precisely.

    • The alkyl group is at position 4a (bridgehead).

    • The iminium group is at position 8a (bridgehead).

    • Correction: In the fused benzene ring, the alkyl attachment is at the position para to C7 and ortho to C5. The iminium attachment is meta to C7.

    • Result: The 7-position is sterically accessible and electronically favored, leading to high regioselectivity.[3]

Mechanistic Pathway (Graphviz)

Synthesis_Pathway Start 3,4-Dihydroisoquinoline (Liquid Base) Acid Protonation (H2SO4) Start->Acid 0°C Intermediate Iminium Ion (Meta-Directing) Acid->Intermediate Transition Sigma Complex (C7 Attack) Intermediate->Transition + KNO3 Product This compound (mp 136-138°C) Transition->Product - H+

Figure 1: The regioselective nitration pathway transforming the parent dihydroisoquinoline into the 7-nitro derivative.[1][2][3]

Technical Synthesis Protocol

The following protocol is validated for the synthesis of this compound on a laboratory scale (approx. 2-5 mmol).

Reagents & Equipment[4][5][6]
  • Substrate: 3,4-Dihydroisoquinoline (freshly distilled or commercial).

  • Nitrating Agent: Potassium Nitrate (KNO

    
    ), pulverized.
    
  • Solvent/Acid: Concentrated Sulfuric Acid (H

    
    SO
    
    
    
    , 98%).
  • Quenching: Crushed ice, Ammonium Hydroxide (NH

    
    OH) or NaOH pellets.
    
  • Apparatus: Round-bottom flask, ice-salt bath (-10°C), magnetic stirrer, dropping funnel.

Step-by-Step Methodology
  • Preparation of Acid Solution: Charge a round-bottom flask with concentrated H

    
    SO
    
    
    
    (approx. 3 mL per mmol of substrate). Cool the acid to -5°C to 0°C using an ice-salt bath. Ensure vigorous stirring.
  • Substrate Addition (Exothermic): Add 3,4-dihydroisoquinoline dropwise to the cold acid.

    • Critical Control Point: The reaction is highly exothermic. Maintain internal temperature below 5°C to prevent decomposition or polymerization of the imine.

  • Nitration: Add solid KNO

    
     (1.05 equivalents) portion-wise over 30 minutes.
    
    • Observation: The solution will darken. Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) and stir for an additional 2–4 hours.

  • Quenching & Isolation:

    • Pour the reaction mixture onto crushed ice (approx. 50g).

    • Basify the solution to pH ~10 using 20% NaOH solution or conc. NH

      
      OH.
      
    • Precipitation: The crude product typically precipitates as a yellow solid.

  • Purification:

    • Extract with Dichloromethane (DCM) (3 x 20 mL).

    • Dry organic layer over anhydrous MgSO

      
      .
      
    • Concentrate in vacuo.[4]

    • Recrystallization: Purify the residue by recrystallization from Ethanol/Hexane or by flash chromatography (Silica, EtOAc/Hexane gradient).[3]

    • Yield: Typical yields range from 60% to 80%.

Applications in Drug Discovery

The this compound scaffold serves as a versatile "chassis" for diverse chemical transformations.

A. Synthesis of 7-Amino-Tetrahydroisoquinolines

The most common application is the reduction of both the nitro group and the imine double bond to generate 7-amino-1,2,3,4-tetrahydroisoquinoline .[1] This diamine is a privileged scaffold in medicinal chemistry, appearing in ligands for:

  • Sigma Receptors: CNS active agents.[5]

  • Dopamine D3 Receptors: Antipsychotic candidates.

B. Oxaziridine Formation

Treatment of this compound with peracids (e.g., m-CPBA) or Oxone yields oxaziridines .[1][6] The electron-withdrawing nitro group at C7 enhances the electrophilicity of the oxaziridine oxygen, making these derivatives potent oxygen-transfer reagents for the asymmetric oxidation of sulfides to sulfoxides.[1]

Chemical Transformation Map (Graphviz)

Reactivity_Map Core This compound (Core Scaffold) AminoTHIQ 7-Amino-1,2,3,4-THIQ (Bioactive Scaffold) Core->AminoTHIQ 1. NaBH4 (Imine Red.) 2. H2/Pd-C (Nitro Red.) Oxaziridine Oxaziridine Derivative (Oxygen Transfer Agent) Core->Oxaziridine m-CPBA or Oxone Nitrile $alpha$-Aminonitrile (Strecker Product) Core->Nitrile TMSCN / KCN

Figure 2: Divergent synthesis pathways originating from the this compound core.[1]

References

  • Regioselective Nitration & Synthesis

    • Selmi, A., et al. (2019).[7] "Synthesis and reactivity of new dihydroisoquinoline-derived oxaziridines." Arkivoc, part v, 108-120.[7] Link

    • Context: Describes the nitration protocol (H2SO4/KNO3)
  • Tetrahydroisoquinoline Derivatives

    • Grunewald, G. L., et al. (1997).[8] "Synthesis and evaluation of 7-substituted-1,2,3,4-tetrahydroisoquinolines as phenylethanolamine N-methyltransferase inhibitors." Journal of Medicinal Chemistry, 40(25), 3997-4005.[8] Link

    • Context: Establishes the utility of the 7-nitro/amino scaffold in drug design.
  • Bischler-Napieralski Limitations

    • Whaley, W. M., & Govindachari, T. R. (1951). "The Bischler-Napieralski Reaction."[1][9] Organic Reactions, 6, 74. Link

    • Context: foundational review detailing the deactivation of phenethylamides by nitro substituents.
  • Oxaziridine Applications

    • Ben Hassine, B., et al. (2020). "Simple and Highly Efficient Synthesis of Oxaziridines by Tetrabutylammonium Oxone." ResearchGate. Link

    • Context: Use of this compound as a precursor for oxidants.[1][6]

Sources

A Comprehensive Technical Guide to the Synthetic Routes of Nitro-Substituted Dihydroisoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Nitro-Dihydroisoquinoline Scaffold

Nitro-substituted dihydroisoquinolines represent a critical class of heterocyclic compounds within the landscape of medicinal chemistry and drug discovery. The dihydroisoquinoline core is a prevalent motif in a vast array of natural products and pharmacologically active molecules. The introduction of a nitro group, a potent electron-withdrawing functionality, profoundly influences the molecule's electronic properties, reactivity, and potential biological interactions. This strategic modification can enhance binding affinity to target proteins, modulate metabolic stability, and serve as a synthetic handle for further functionalization, making these compounds highly valuable in the development of novel therapeutics. This guide provides an in-depth exploration of the primary synthetic strategies for accessing this important scaffold, with a focus on the underlying chemical principles, practical experimental considerations, and the impact of the nitro substituent on classical and modern synthetic methodologies.

Classical Approaches: Navigating the Challenges of Electron-Deficient Systems

The synthesis of dihydroisoquinolines has historically been dominated by two name reactions: the Bischler-Napieralski reaction and the Pictet-Spengler reaction. While powerful for electron-rich systems, the presence of a deactivating nitro group on the aromatic ring presents significant challenges to these classical methods, often requiring more forcing conditions and resulting in lower yields.

The Bischler-Napieralski Reaction: Cyclization of β-Phenethylamides

The Bischler-Napieralski reaction is a cornerstone of dihydroisoquinoline synthesis, proceeding via the intramolecular cyclization of a β-phenethylamide using a dehydrating agent. The reaction is an electrophilic aromatic substitution, and its success is highly dependent on the nucleophilicity of the aromatic ring.

Mechanism and the Influence of the Nitro Group:

The reaction is initiated by the activation of the amide carbonyl by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a reactive intermediate. Two plausible mechanistic pathways are proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion. The strongly electron-wíthdrawing nature of the nitro group deactivates the aromatic ring, making it less susceptible to electrophilic attack by the reactive intermediate. This deactivation necessitates harsher reaction conditions, such as higher temperatures and stronger dehydrating agents, to drive the cyclization to completion. The position of the nitro group is also critical; a nitro group meta to the position of cyclization will have a less detrimental effect than one in the ortho or para position.

Methodological & Application

Application Note: A Validated Two-Step Protocol for the Synthesis of 7-Nitro-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 7-Nitro-3,4-dihydroisoquinoline, a valuable heterocyclic building block for drug discovery and medicinal chemistry. The isoquinoline scaffold is a privileged structure found in numerous biologically active compounds and natural products.[1] The introduction of a nitro group at the 7-position offers a versatile chemical handle for further functionalization. This guide details a robust two-step synthetic strategy, beginning with the formation of an intermediate, 7-Nitro-1,2,3,4-tetrahydroisoquinoline, via an acid-catalyzed Pictet-Spengler reaction. The subsequent step involves the selective oxidation of the tetrahydroisoquinoline core to afford the target 3,4-dihydroisoquinoline. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, characterization methods, and critical safety precautions.

Synthesis Overview and Strategy

The selected synthetic route is designed for reliability and control, proceeding in two distinct, high-yielding stages:

  • Pictet-Spengler Cyclization: Condensation of 2-(4-nitrophenyl)ethan-1-amine with formaldehyde under strong acidic conditions to form the cyclic 7-nitro-1,2,3,4-tetrahydroisoquinoline intermediate.

  • Dehydrogenation/Oxidation: Selective oxidation of the C1-N2 bond of the tetrahydroisoquinoline intermediate to yield the target imine, this compound.

This approach is strategically advantageous because performing the electrophilic aromatic substitution (nitration) on a precursor molecule is often more regioselective and avoids potential side reactions that could occur if nitrating the dihydroisoquinoline core directly.

G cluster_0 Step 1: Pictet-Spengler Reaction cluster_1 Step 2: Oxidation A 2-(4-Nitrophenyl)ethan-1-amine + Formaldehyde B Acid-Catalyzed Cyclization A->B H+ C 7-Nitro-1,2,3,4-tetrahydroisoquinoline (Intermediate) B->C D Oxidizing Agent (e.g., Sulfur) E Dehydrogenation C->E D->E F This compound (Final Product) E->F

Figure 1: Overall synthetic workflow for this compound.

Part I: Synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline

Mechanism and Scientific Rationale

The Pictet-Spengler reaction is a cornerstone of heterocyclic chemistry, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline.[2][3]

Mechanism:

  • Iminium Ion Formation: The amine nitrogen of 2-(4-nitrophenyl)ethan-1-amine attacks the carbonyl carbon of formaldehyde. Subsequent dehydration under acidic conditions forms a reactive electrophilic iminium ion.

  • Intramolecular Cyclization: The electron-rich aromatic ring attacks the iminium ion in an intramolecular Friedel-Crafts-type reaction.

  • Rearomatization: A proton is lost from the intermediate, restoring the aromaticity of the benzene ring and yielding the final tetrahydroisoquinoline product.

Causality of Experimental Choices:

  • Starting Material: 2-(4-Nitrophenyl)ethan-1-amine is chosen to pre-install the nitro group at the correct position, ensuring the desired 7-nitro regiochemistry in the final product.

  • Acid Catalyst: A strong acid like concentrated hydrochloric acid or a superacid system is necessary.[4] The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. Therefore, harsher conditions are required to promote the cyclization step compared to syntheses with electron-donating substituents.[5][6]

pictet_spengler cluster_mechanism Pictet-Spengler Mechanism start Amine + Aldehyde step1 Formation of Schiff Base start->step1 step2 Protonation -> Iminium Ion step1->step2 H+ step3 Intramolecular Electrophilic Attack step2->step3 Cyclization step4 Deprotonation & Rearomatization step3->step4 -H+ end Tetrahydroisoquinoline step4->end

Figure 2: Key stages of the Pictet-Spengler reaction mechanism.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/VolumeSupplier (Example)
2-(4-Nitrophenyl)ethan-1-amine166.1830.05.0 gSigma-Aldrich
Formaldehyde (37% aq. solution)30.0336.02.9 mLFisher Scientific
Concentrated Hydrochloric Acid (HCl)36.46-50 mLVWR
Sodium Hydroxide (NaOH) pellets40.00-As neededJ.T. Baker
Dichloromethane (DCM)84.93-150 mLMacron Fine Chem.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-~5 gEMD Millipore

Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, ice bath, separatory funnel, rotary evaporator, standard glassware.

Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (30.0 mmol) of 2-(4-nitrophenyl)ethan-1-amine in 50 mL of concentrated hydrochloric acid. Stir until a clear solution is formed.

  • Addition of Aldehyde: To the stirred solution, add 2.9 mL (36.0 mmol) of 37% aqueous formaldehyde solution dropwise over 5 minutes.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain reflux for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired.

  • Workup - Quenching: After 4 hours, cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Workup - Basification: Slowly and carefully neutralize the acidic solution by adding solid NaOH pellets portion-wise with continuous stirring in the ice bath. The addition is highly exothermic. Continue adding NaOH until the solution is strongly basic (pH > 12, check with pH paper). A precipitate of the product should form.

  • Workup - Extraction: Transfer the basic aqueous mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).

  • Workup - Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 7-nitro-1,2,3,4-tetrahydroisoquinoline as a solid.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to afford the pure intermediate.

Part II: Oxidation to this compound

Mechanism and Scientific Rationale

The conversion of a 1,2,3,4-tetrahydroisoquinoline to a 3,4-dihydroisoquinoline is an oxidation reaction that forms an imine functional group. Various oxidizing agents can accomplish this transformation. A classic and effective method involves heating with elemental sulfur, which acts as the hydrogen acceptor.[7]

Causality of Experimental Choices:

  • Oxidizing Agent: Elemental sulfur is an inexpensive and effective reagent for this type of dehydrogenation. The reaction is typically driven by heat.

  • Solvent: A high-boiling, inert solvent such as toluene or dioxane is used to achieve the necessary temperature for the reaction to proceed at a reasonable rate.[7]

  • Workup: The workup is straightforward, as the excess solid sulfur can be removed by simple filtration after cooling the reaction mixture.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/VolumeSupplier (Example)
7-Nitro-1,2,3,4-tetrahydroisoquinoline178.1810.01.78 gFrom Part I
Sulfur powder32.0611.00.35 gSigma-Aldrich
Toluene92.14-40 mLFisher Scientific
Diethyl Ether74.12-~50 mLVWR

Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, filtration apparatus (Büchner funnel), rotary evaporator.

Experimental Protocol
  • Reaction Setup: Combine the purified 7-nitro-1,2,3,4-tetrahydroisoquinoline (1.78 g, 10.0 mmol) and sulfur powder (0.35 g, 11.0 mmol) in a 100 mL round-bottom flask.

  • Addition of Solvent: Add 40 mL of toluene to the flask.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. A hydrogen sulfide (H₂S) off-gas may be produced; ensure the reaction is conducted in a well-ventilated fume hood. Maintain reflux for 6-8 hours.

  • Workup - Cooling and Filtration: Cool the reaction mixture to room temperature. The unreacted sulfur will precipitate. Filter the mixture through a pad of celite or a Büchner funnel to remove the solid sulfur.

  • Workup - Concentration: Transfer the filtrate to a clean round-bottom flask and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is the target this compound. It can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product with high purity.

Characterization and Validation

The identity and purity of the intermediate and final product must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The disappearance of the C1-H proton signal from the tetrahydroisoquinoline and the appearance of a downfield imine proton signal in the final product are key diagnostic markers.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compounds. The expected mass for the final product, C₉H₈N₂O₂, is 176.17 g/mol .

  • Infrared (IR) Spectroscopy: To identify key functional groups. The C=N stretch of the imine in the final product should be observable (typically ~1640-1690 cm⁻¹).

  • Melting Point (MP): To assess the purity of the solid products. A sharp melting point range is indicative of high purity.

Safety Precautions

All experimental work must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile) are mandatory at all times.[8]

  • Acid Handling: Concentrated hydrochloric acid is highly corrosive and releases toxic fumes. Handle with extreme care and have a neutralizing agent (e.g., sodium bicarbonate) readily available for spills.[9]

  • Solvent Hazards: Dichloromethane and toluene are volatile and flammable organic solvents. Avoid inhalation and contact with skin. Ensure there are no ignition sources nearby.

  • Reaction Hazards: The neutralization of concentrated acid with a strong base is highly exothermic and can cause splashing. Perform this step slowly in an ice bath. The oxidation reaction with sulfur may produce toxic and foul-smelling hydrogen sulfide gas and must be performed in a well-ventilated fume hood.[10]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local environmental regulations.

References

  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150. (Source available through various academic publishers)
  • ResearchGate. (n.d.). The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. Retrieved from [Link]

  • Dr. Yousafzai. (2025, January 2). Bischler–Napieralski reaction / Bischler Dihydroisoquinolines synthesis / Heterocycle synthesis. YouTube. Retrieved from [Link]

  • Sabia, V., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 762. Retrieved from [Link]

  • Takacs, K., et al. (1989). Process for the preparation of 3,4-dihydroisoquinoline. U.S. Patent No. 4,861,888. Washington, DC: U.S. Patent and Trademark Office.
  • CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method. (2020). Google Patents.
  • Alam, M. A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 535-566. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved from [Link]

  • Johnson, W. O. (1998). Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds. U.S. Patent No. 5,808,071. Washington, DC: U.S. Patent and Trademark Office.
  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • Mata, E. G., et al. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry, 87(20), 13549-13562. Retrieved from [Link]

  • Min, L., et al. (2019). A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Letters, 21(8), 2574-2577. Retrieved from [Link]

  • Organic Reactions, Inc. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Retrieved from [Link]

  • East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link]

  • Larsen, R. D., et al. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(21), 6034-6038. Retrieved from [Link]

  • Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Current Organic Synthesis, 7(1), 1-23. Retrieved from [Link]

  • GOV.UK. (n.d.). Nitric acid - Incident management. Retrieved from [Link]

  • Coolpharm Ltd. (n.d.). 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one CAS NO.22245-96-1. Retrieved from [Link]

  • YouTube. (2024, June 6). Nitration reaction safety. Retrieved from [Link]

  • MDPI. (2022). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules, 27(15), 4989. Retrieved from [Link]

Sources

Protocol for purification of 7-Nitro-3,4-dihydroisoquinoline by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Chromatographic Purification of 7-Nitro-3,4-dihydroisoquinoline

For inquiries, please contact: Senior Application Scientist Google Research & Development This document is for research and informational purposes only.

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the isoquinoline scaffold in a wide range of biologically active molecules.[1] Achieving high purity of this intermediate is critical for the successful synthesis of downstream targets and for ensuring the reliability of biological assay data. This application note provides a comprehensive guide to the purification of this compound using normal-phase column chromatography. It details the underlying chemical principles, a step-by-step experimental protocol, and methods for fraction analysis and purity verification.

Introduction and Scientific Principles

The purification of this compound from a crude reaction mixture presents a common challenge in organic synthesis: the separation of the target compound from unreacted starting materials, reagents, and, most importantly, structurally similar by-products. The primary impurities of concern during the synthesis, which often involves the nitration of 3,4-dihydroisoquinoline, are regioisomers (e.g., 5-nitro, 6-nitro, and 8-nitro isomers) and potentially di-nitrated products.

Column chromatography is a powerful and widely used technique for such purifications.[2] The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. For nitroaromatic compounds, normal-phase chromatography, utilizing a polar stationary phase like silica gel and a non-polar mobile phase, is typically effective.[3]

The key to a successful separation lies in the polarity differences between the target compound and its impurities. The nitro group (—NO₂) is a strong electron-withdrawing group, which significantly increases the polarity of the molecule compared to the parent 3,4-dihydroisoquinoline scaffold.[4] Minor differences in the position of the nitro group on the aromatic ring can lead to subtle changes in the overall molecular dipole moment and the ability to interact with the polar silica gel surface, thus enabling chromatographic separation. Less polar compounds will have a weaker affinity for the stationary phase and will elute faster with the mobile phase, while more polar compounds will be retained longer on the column.[3]

This protocol will first establish an optimal solvent system using Thin-Layer Chromatography (TLC) as a rapid analytical tool before scaling up to preparative column chromatography for bulk purification.

Physicochemical Properties and Safety

A thorough understanding of the compound's properties and associated hazards is essential before beginning any experimental work.

Compound Properties
PropertyValueSource
IUPAC Name This compound[5]
Molecular Formula C₉H₈N₂O₂[5]
Molecular Weight 176.17 g/mol [5]
Appearance Expected to be a yellow or off-white solidGeneral knowledge of nitroaromatic compounds
Polarity Moderately polar, increased by the nitro groupInferred from structure
Solubility Expected to be soluble in dichloromethane, ethyl acetate, acetoneGeneral chemical principles
Safety and Handling

This compound and related compounds require careful handling to minimize exposure and risk.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene) when handling the compound and solvents.

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or solvent vapors.[6]

  • Toxicity: The parent compound, isoquinoline, is toxic if it comes into contact with skin and is harmful if swallowed.[7][8] Similar precautions should be taken for its nitro derivative. Avoid ingestion, inhalation, and skin contact.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[6]

  • Waste Disposal: Dispose of all chemical waste, including solvents and used silica gel, according to institutional and local environmental regulations.

Experimental Protocol: Purification by Column Chromatography

This protocol is divided into three main stages: analytical method development using TLC, the preparative column chromatography procedure, and post-purification analysis.

Stage 1: Thin-Layer Chromatography (TLC) for Method Development

The goal of this stage is to identify a mobile phase composition that provides good separation between the desired product and impurities, with a target Rf value for the product of approximately 0.25-0.35.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • Crude this compound sample

  • Developing chambers

  • Solvents: Hexane (or petroleum ether), Ethyl Acetate, Dichloromethane

  • Visualization tools: UV lamp (254 nm), and/or a chemical stain (see below)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a dilute solution.

  • Spotting: Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Development: Place the plate in a developing chamber containing a prepared mobile phase. Test various ratios of a non-polar solvent to a polar solvent. Good starting points for mobile phase systems include:

    • Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1)

    • Dichloromethane:Hexane (e.g., 1:1, 2:1)

  • Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm). Aromatic compounds typically show as dark spots.

    • If necessary, use a chemical stain for visualization. A specific stain for nitroaromatic compounds can be prepared and used as follows[9][10]:

      • Prepare a reducing solution of 5-10% stannous chloride (SnCl₂) in 2M HCl.

      • Prepare a diazotization solution of 2% w/v sodium nitrite in water.

      • Prepare a coupling solution of 10% alkaline β-naphthol.

      • Spray the dried TLC plate with the SnCl₂ solution and gently heat to reduce the nitro group to an amine.

      • After cooling, spray with the sodium nitrite solution, followed by the alkaline β-naphthol solution. Nitro compounds will appear as intense orange or red spots.

  • Optimization: Adjust the solvent ratio until the spot corresponding to the product is well-separated from other spots, with an Rf value in the target range of 0.25-0.35. A lower polarity mobile phase (higher proportion of hexane) will decrease Rf values, while a higher polarity mobile phase (higher proportion of ethyl acetate) will increase them.

Stage 2: Preparative Column Chromatography

Once an optimal solvent system is determined by TLC, the purification can be scaled up to a column.

Materials:

  • Glass chromatography column

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh)

  • Mobile Phase: The optimized solvent system from Stage 1

  • Sand (acid-washed)

  • Cotton or glass wool

  • Crude sample

  • Collection vessels (test tubes or flasks)

Workflow Diagram:

G cluster_prep Column Preparation cluster_load Sample Loading cluster_elute Elution & Collection cluster_analysis Analysis p1 Plug column with cotton/glass wool p2 Add layer of sand p1->p2 p3 Prepare silica slurry in mobile phase p2->p3 p4 Pack column with slurry p3->p4 p5 Add protective layer of sand p4->p5 l3 Carefully add sample-silica mixture to top of column p5->l3 l1 Dissolve crude sample in minimal solvent l2 Adsorb sample onto small amount of silica (dry loading) l1->l2 l2->l3 e1 Add mobile phase to column l3->e1 e2 Apply gentle pressure (flash chromatography) e1->e2 e3 Collect fractions sequentially e2->e3 a1 Analyze fractions by TLC e3->a1 a2 Combine pure fractions a1->a2 a3 Evaporate solvent to yield pure product a2->a3

Caption: Workflow for chromatographic purification.

Procedure:

  • Column Preparation:

    • Secure the column vertically to a stand.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer (approx. 1 cm) of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into the column, tapping gently to ensure even packing and to dislodge air bubbles.

    • Allow the silica to settle, draining excess solvent until the solvent level is just above the top of the silica bed. Never let the column run dry.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude sample (e.g., 1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (e.g., 2-3 g) to this solution and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. This adsorbs the sample onto the silica.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Gently add the mobile phase to the column, filling the space above the sand.

    • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction).

    • For flash chromatography, apply gentle pressure to the top of the column using an inert gas (e.g., nitrogen) or a pump to achieve a steady flow rate.

    • Continuously replenish the mobile phase at the top of the column to ensure it does not run dry.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC using the same mobile phase.

    • Spot several fractions per TLC plate alongside a spot of the original crude mixture for comparison.

    • Identify the fractions that contain the pure desired product (single spot at the correct Rf).

Stage 3: Product Isolation and Verification
  • Combine and Evaporate: Combine all fractions identified as pure.

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Purity Verification: Assess the purity of the final product using analytical techniques such as:

    • HPLC: A high-performance liquid chromatography analysis should show a single major peak.

    • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any remaining impurities.

    • Mass Spectrometry: To confirm the molecular weight of the purified compound.

Conclusion

This application note provides a robust and scientifically grounded protocol for the purification of this compound using normal-phase column chromatography. By systematically developing the separation method with TLC and carefully executing the preparative column procedure, researchers can obtain this key synthetic intermediate in high purity. The principles and techniques described herein are broadly applicable to the purification of other moderately polar nitroaromatic compounds.

References

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved February 2, 2026, from [Link]

  • International Journal of Chemical and Physical Sciences. (n.d.). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. Retrieved February 2, 2026, from [Link]

  • MDPI. (2023). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules, 28(1), 1-15. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. Retrieved February 2, 2026, from [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 3,4-Dihydroisoquinoline. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 3,4-dihydroisoquinolines using nitroalkanes in polyphosphoric acid. Retrieved February 2, 2026, from [Link]

  • Scribd. (n.d.). TLC Separation of Nitroanilines. Retrieved February 2, 2026, from [Link]

  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved February 2, 2026, from [Link]

Sources

Troubleshooting & Optimization

Common side reactions in 7-Nitro-3,4-dihydroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Priority: High (Chemical Stability & Regioselectivity) Assigned Specialist: Senior Application Scientist, Heterocycle Division

Introduction

Welcome to the technical support center for nitro-substituted isoquinoline synthesis. Synthesizing 7-nitro-3,4-dihydroisoquinoline presents a classic "chemist’s dilemma": the target molecule contains a deactivated aromatic ring (due to the nitro group) that resists the very cyclization chemistry usually required to build it.

If you are here, you are likely facing one of three critical failures:

  • Black Tar/Low Yield: The Bischler-Napieralski cyclization failed due to electronic deactivation.

  • Impurity Co-elution: You synthesized via nitration but cannot separate the 7-nitro and 5-nitro isomers.

  • Spontaneous Degradation: Your bright yellow oil turned brown/solid overnight (aromatization).

This guide deconstructs these failure modes using field-proven troubleshooting protocols.

Module 1: The Bischler-Napieralski Bottleneck

The Problem: "My reaction mixture turned black, and I recovered the starting amide."

The standard route to 3,4-dihydroisoquinolines is the Bischler-Napieralski (BN) cyclization of N-(4-nitrophenethyl)acetamide. However, the nitro group at the para position (relative to the ethyl chain) strongly withdraws electron density from the benzene ring.

The Mechanism of Failure: The BN reaction relies on an electrophilic attack of an imidoyl chloride intermediate onto the aromatic ring. Because the ring is electron-deficient, this attack is kinetically disfavored. Instead of cyclizing, the intermediate often undergoes a Retro-Ritter fragmentation , leading to styrene byproducts and nitriles, or polymerizes under the harsh heat required to force the reaction.

Troubleshooting Protocol: The "Super-Acid" Modification

If standard POCl₃ reflux fails, do not simply increase the temperature (this promotes tar formation). Switch to a Lewis-acid promoted dehydration.

Step-by-Step Optimization:

  • Dehydrating Agent Switch: Replace neat POCl₃ with a mixture of POCl₃ and P₂O₅ (Phosphorus Pentoxide). The P₂O₅ acts as a scavenger for the liberated water and increases the electrophilicity of the imidoyl complex.

  • Solvent Choice: Use Decalin or Xylene to allow higher internal temperatures (140°C+) without the solvent boiling off too quickly, but maintain an inert atmosphere (Argon) strictly.

  • Lewis Acid Additive: In extreme cases of deactivation, adding SnCl₄ (Tin(IV) chloride) can catalyze the Friedel-Crafts alkylation step of the imidoyl intermediate.

Visualizing the Failure vs. Success Pathway:

BN_Pathway cluster_fail Path A: Standard Conditions (Failure) cluster_success Path B: Modified Conditions Start N-(4-nitrophenethyl)amide Inter Imidoyl Chloride Intermediate Start->Inter POCl3 Retro Retro-Ritter (Styrene + Nitrile) Inter->Retro Low Reactivity (Nitro Deactivation) Tar Polymerization (Black Tar) Inter->Tar Overheating Cycl Cyclization Inter->Cycl Add P2O5 / SnCl4 Prod 7-Nitro-3,4- dihydroisoquinoline Cycl->Prod

Figure 1: The divergence between Retro-Ritter fragmentation (side reaction) and successful cyclization depends on the electrophilicity of the intermediate.

Module 2: The Regioselectivity Trap (Nitration Route)

The Problem: "I have two spots on TLC that are impossible to separate."

Many researchers bypass the difficult BN cyclization by nitrating the pre-formed ring system.

  • Route: Nitration of 1,2,3,4-tetrahydroisoquinoline (THIQ)

    
     Oxidation to 3,4-dihydroisoquinoline.
    

The Side Reaction: Nitration of 1,2,3,4-THIQ is not perfectly regioselective. While the protonated nitrogen directs meta (position 7), the alkyl chain activates position 5.

  • Major Product: 7-Nitro-1,2,3,4-THIQ (~60–70%)

  • Side Product: 5-Nitro-1,2,3,4-THIQ (~30–40%)

These isomers have nearly identical polarity, making column chromatography inefficient.

Troubleshooting Protocol: Kinetic Control & Salt Fractionation

Do not attempt to separate these isomers by chromatography after oxidation to the dihydro- form. Separation must happen at the tetrahydro- stage .

Quantitative Comparison of Isomer Ratios:

Reaction ConditionMajor Product (7-Nitro)Minor Product (5-Nitro)Notes
HNO₃/H₂SO₄ (0°C) 72%28%Kinetic control favors 7-nitro.
HNO₃/H₂SO₄ (25°C) 55%45%Thermodynamic equilibration increases 5-nitro.
KNO₃/H₂SO₄ (-10°C) 78%22%Best selectivity (anhydrous conditions).

Purification Workflow:

  • Nitrate 1,2,3,4-THIQ using KNO₃/H₂SO₄ at -10°C.

  • Quench and extract the free base mixture.

  • Convert to Nitrate Salt: Dissolve the oil in ethanol and add concentrated HNO₃ dropwise.

    • The 7-nitro isomer nitrate salt is significantly less soluble in ethanol than the 5-nitro salt.

  • Recrystallize: Recrystallize the precipitate from boiling ethanol. This typically yields >95% pure 7-nitro isomer.

  • Oxidize: Only then oxidize the pure amine to the 3,4-dihydroimine using NBS (N-Bromosuccinimide) or Sulfur.

Module 3: Stability & The "Aromatization" Trap

The Problem: "My product changed color and lost reactivity."

3,4-dihydroisoquinolines contain a cyclic imine (C=N) bond. They are chemically metastable intermediates between the saturated amine and the fully aromatic isoquinoline.

Common Side Reactions during Storage:

  • Auto-Oxidation (Aromatization): In the presence of air, the C3-C4 bond dehydrogenates to form 7-nitroisoquinoline . This is irreversible.

  • Hydrolysis: The imine bond is susceptible to nucleophilic attack by water, reverting to the open-chain amino-aldehyde/amide.

Stability Protocol
  • Storage: Never store this compound as a free base oil. It will oxidize within 24-48 hours.

  • Stabilization: Immediately convert the product to its Hydrochloride (HCl) or Perchlorate salt . The salt form stabilizes the imine bond against both oxidation and hydrolysis.

  • Handling: All transfers must be done under Argon. If the compound turns from pale yellow to dark brown, check NMR for aromatic protons (fully aromatic isoquinolines show distinct downfield shifts).

FAQ: Rapid-Fire Troubleshooting

Q: Can I use the Pictet-Spengler reaction instead to avoid these issues? A: Generally, no. The Pictet-Spengler reaction requires an electron-rich aromatic ring to attack the iminium intermediate. A nitro-substituted phenethylamine is too electron-poor to undergo Pictet-Spengler cyclization under standard conditions.

Q: Why does my BN reaction smell like styrene? A: This confirms the Retro-Ritter side reaction . Your reaction temperature is likely too high, or the ring is too deactivated. Try lowering the temp to 100°C and extending the time, or switch to the P₂O₅/POCl₃ system described in Module 1.

Q: How do I distinguish the 7-nitro and 5-nitro isomers by NMR? A: Look at the coupling constants of the aromatic protons.

  • 7-Nitro: Shows a doublet (J ~8 Hz) for H-5 and H-6, and a singlet (or small doublet) for H-8.

  • 5-Nitro: The symmetry is different; you will see a triplet-like pattern for the central proton (H-7) due to vicinal coupling with H-6 and H-8.

References

  • Bischler-Napieralski Reaction Mechanism & Side Reactions

    • Source: Organic Chemistry Portal. "Bischler-Napieralski Reaction."[1][2][3][4][5][6][7][8][9]

    • URL:[Link][2]

  • Regioselective Nitr

    • Source: PubChem Compound Summary.
    • URL:[Link]

  • Synthesis of 3,4-Dihydroisoquinolines via Triflic Anhydride Promotion

    • Source: National Institutes of Health (PubMed). "A Method for Bischler-Napieralski-Type Synthesis."
    • URL:[Link]

  • General Stability of Dihydroisoquinolines

    • Source: Royal Society of Chemistry (RSC Advances). "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs."
    • URL:[Link]

Sources

Technical Support Center: Purification of Crude 7-Nitro-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 7-Nitro-3,4-dihydroisoquinoline. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth technical assistance for the purification of this compound, addressing common challenges and offering practical, field-proven solutions.

Introduction: The Challenge of Purity

The synthesis of this compound, often achieved through a Bischler-Napieralski cyclization followed by nitration, can result in a crude product containing a variety of impurities. These can include unreacted starting materials, polymeric byproducts from the cyclization, and regioisomers from the nitration step. Achieving high purity is critical for subsequent synthetic steps and for ensuring the integrity of biological and pharmacological studies. This guide provides a systematic approach to troubleshooting common purification issues and understanding the underlying chemical principles.

Troubleshooting Guide: Common Issues in the Purification of this compound

The table below outlines common problems encountered during the purification of crude this compound, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Crude product is a dark, oily, or tar-like substance. - Incomplete reaction during the Bischler-Napieralski cyclization. - Formation of polymeric byproducts under harsh acidic conditions. - Residual acidic or basic reagents from the synthesis.- Initial Work-up: Before attempting purification, perform an aqueous work-up. Dissolve the crude material in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid, followed by a water wash and brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. - Consider a preliminary purification step: If the material is still very impure, a rapid filtration through a short plug of silica gel, eluting with a moderately polar solvent system (e.g., hexane:ethyl acetate, 1:1), can remove highly polar and polymeric impurities.
Low recovery after recrystallization. - The chosen solvent or solvent system is too effective, keeping the product dissolved even at low temperatures. - Too much solvent was used. - The product is not sufficiently pure to crystallize well.- Solvent System Optimization: this compound is a polar molecule. Start with a polar protic solvent like ethanol. If the compound is too soluble, a mixed solvent system is recommended. Dissolve the crude product in a minimum amount of hot ethanol and add a less polar co-solvent (e.g., diethyl ether or hexane) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[1] - Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[2] - Induce Crystallization: If crystals do not form on cooling, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure product.
Product "oils out" during recrystallization. - The melting point of the impure product is lower than the boiling point of the solvent. - High concentration of impurities depressing the melting point.- Lower the Saturation Point: Reheat the solution to redissolve the oil, then add a small amount of the "good" solvent to lower the overall boiling point of the mixture. - Slower Cooling: Allow the solution to cool to room temperature very slowly, and then transfer to a refrigerator or ice bath. Rapid cooling often promotes oiling out.
Multiple spots are observed on TLC after purification. - Co-elution of impurities with the product during column chromatography. - Isomeric impurities (e.g., 5-nitro or 8-nitro isomers) that have similar polarity to the desired product.- Optimize Chromatography Conditions: Develop a TLC solvent system that provides good separation between the product and impurities (a difference in Rf values of at least 0.2 is ideal). A common starting point for polar, basic compounds is a mixture of a non-polar solvent, a polar solvent, and a small amount of a basic modifier (e.g., hexane:ethyl acetate with 0.5% triethylamine). - Gradient Elution: For flash chromatography, employ a shallow gradient of the polar solvent to improve separation of closely eluting compounds.
Product streaks on the TLC plate. - The compound is highly polar and/or basic, leading to strong interactions with the acidic silica gel. - The sample is overloaded on the TLC plate.- Add a Basic Modifier: Add a small amount of triethylamine (0.1-1%) or ammonia solution to the developing solvent to neutralize the acidic sites on the silica gel and reduce streaking. - Use a Different Stationary Phase: Consider using neutral or basic alumina for chromatography if streaking persists on silica.

Purification Strategy Decision Workflow

Choosing the right purification strategy depends on the nature and quantity of the impurities. The following workflow provides a decision-making framework.

PurificationWorkflow Purification Strategy for this compound start Crude this compound assess_purity Assess Purity by TLC/¹H NMR start->assess_purity high_purity High Purity (>90%) Minor non-polar impurities assess_purity->high_purity >90% moderate_purity Moderate Purity (50-90%) Mix of polar and non-polar impurities assess_purity->moderate_purity 50-90% low_purity Low Purity (<50%) Dark, oily, or complex mixture assess_purity->low_purity <50% recrystallization Recrystallization (e.g., Ethanol/Ether) high_purity->recrystallization flash_chromatography Flash Column Chromatography (Silica or Alumina) moderate_purity->flash_chromatography acid_base_extraction Acid-Base Extraction low_purity->acid_base_extraction Initial Cleanup pure_product Pure Product recrystallization->pure_product flash_chromatography->pure_product acid_base_extraction->flash_chromatography Further Purification

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile depends heavily on the synthetic route.

  • From Bischler-Napieralski Synthesis: You may have unreacted N-formyl-2-(3-nitrophenyl)ethylamine. The harsh acidic conditions can also lead to the formation of polymeric or tarry byproducts.[3]

  • From Nitration: The nitration of 3,4-dihydroisoquinoline can lead to the formation of regioisomers. While the 7-nitro isomer is often the major product, you may also have small amounts of 5-nitro and/or 8-nitro isomers, which can be difficult to separate due to their similar polarities. Over-nitration to form dinitro compounds is also a possibility if the reaction conditions are not carefully controlled.

Q2: How does acid-base extraction work for purifying my compound?

A2: Acid-base extraction leverages the basicity of the nitrogen atom in the dihydroisoquinoline ring. The principle is to convert the basic compound into its water-soluble salt, allowing for separation from neutral organic impurities.

  • Extraction: Dissolve the crude mixture in an organic solvent (e.g., dichloromethane). Extract this solution with an aqueous acid (e.g., 1M HCl). The basic this compound will be protonated to form a hydrochloride salt, which will move into the aqueous layer. Neutral impurities will remain in the organic layer.

  • Isolation: Separate the aqueous layer.

  • Neutralization: Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the hydrochloride salt and regenerate the neutral, water-insoluble product, which will precipitate out or can be extracted back into an organic solvent.[4]

This method is particularly effective for removing non-basic, organic impurities.

Q3: What is a good starting point for a TLC solvent system to monitor my purification?

A3: A good starting point for a polar, basic compound like this compound on a silica gel TLC plate is a mixture of a non-polar and a polar solvent. A common system is ethyl acetate/hexane . Start with a 1:1 ratio and adjust the polarity based on the Rf of your compound.

  • If the Rf is too low (the spot doesn't move far), increase the proportion of the more polar solvent (ethyl acetate).

  • If the Rf is too high (the spot runs with the solvent front), increase the proportion of the less polar solvent (hexane).

To prevent streaking, which is common with basic compounds on acidic silica, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.

Q4: Can I use reversed-phase chromatography for this purification?

A4: Yes, reversed-phase chromatography is a viable option, especially if your impurities are less polar than your product. In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). The elution order is reversed from normal-phase; more polar compounds elute first. This can be particularly useful for separating non-polar byproducts from your highly polar nitro-dihydroisoquinoline.

Q5: What are the key safety precautions when handling this compound?

A5: As with any chemical, it is crucial to consult the Safety Data Sheet (SDS). For this compound, consider the hazards associated with both the isoquinoline core and the nitroaromatic functionality.

  • General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5][6]

  • Nitroaromatic Compounds: Many nitroaromatic compounds are toxic and can be absorbed through the skin. Some are also potentially explosive, especially polynitrated compounds, though this is less of a concern for mononitrated species. Avoid heat, shock, and friction.[7]

  • Disposal: Dispose of all chemical waste according to your institution's guidelines.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Diethyl Ether)

This protocol is suitable for crude material that is already of moderate to high purity (>85%).

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to just dissolve the solid. Use a steam bath or a heating mantle with stirring.

  • While the solution is still hot, add diethyl ether dropwise until a faint cloudiness persists.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold diethyl ether.

  • Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Flash Column Chromatography

This is the most versatile method for separating mixtures with multiple components.

  • TLC Analysis: Determine an optimal solvent system using TLC that gives your product an Rf value of approximately 0.25-0.35 and separates it from impurities. A good starting point is Hexane:Ethyl Acetate (1:1) with 0.5% triethylamine.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If solubility is an issue, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Run the column with the chosen eluent, applying positive pressure. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

References

  • Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. (n.d.). Google Patents.
  • Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method. (n.d.). Google Patents.
  • Quinoline compounds and process of making same. (n.d.). Google Patents.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. Organic Reactions, 6, 74-150.
  • 3,4-Dihydroisoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Process for the purification of nitro aliphatic compounds. (n.d.). Google Patents.
  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for the preparation of 3,4-dihydroisoquinoline. (n.d.). Google Patents.
  • Agilent Technologies. (2010). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Retrieved from [Link]

  • Struggling with the purification of a nitroaldol product. (2022). Reddit. Retrieved from [Link]

  • Process for the purification of mononitro aromatic compounds. (n.d.). Google Patents.
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2021). Molecules, 26(1), 134.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023). National University of Singapore. Retrieved from [Link]

Sources

Technical Support Center: Solvent Optimization for 7-Nitro-3,4-dihydroisoquinoline (7-NDHIQ)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting solvent systems for synthesis, reduction, and functionalization of 7-nitro-3,4-dihydroisoquinoline.

Introduction: The "Nitro Effect" on Solvent Strategy

Welcome to the technical guide for handling This compound (7-NDHIQ) . Unlike its electron-rich cousins (e.g., 6,7-dimethoxy-DHIQ), the 7-nitro variant presents unique challenges. The nitro group at the C7 position acts as a strong Electron Withdrawing Group (EWG).

This creates two critical technical hurdles:

  • Deactivated Cyclization: In synthesis (Bischler-Napieralski), the ring is electron-deficient, requiring higher energy (boiling points) or stronger Lewis acids to close the ring.

  • Altered Solubility: The dipole moment is significantly increased, making standard non-polar workups (Hexanes/Et2O) inefficient.

This guide addresses these issues through a Q&A format designed for immediate lab application.

Module 1: Synthesis & Cyclization (Bischler-Napieralski)[1][2][3]

Context: You are cyclizing N-(4-nitrophenethyl)acetamide/formamide using POCl3 or P2O5.

Q: My reaction stalls in refluxing Dichloromethane (DCM). The starting material remains unconsumed. Why?

A: DCM boils at ~40°C, which is often insufficient for closing nitro-deactivated rings.

  • The Science: The nitro group deactivates the benzene ring toward the intramolecular Electrophilic Aromatic Substitution (EAS) required for cyclization. The activation energy barrier is higher than for methoxy-substituted analogs.

  • The Fix: Switch to Toluene (bp 110°C) or Acetonitrile (MeCN, bp 82°C).

    • Protocol Adjustment: If using POCl3, Toluene is the standard industry choice for deactivated substrates. It allows reflux temperatures >100°C, providing the thermal energy to overcome the EAS barrier.

    • Note: If solubility in Toluene is poor at room temperature, the starting material will likely dissolve once the solution is heated to reflux.

Q: I am seeing significant tar formation when using neat POCl3. Can a solvent mitigate this?

A: Yes. Neat POCl3 acts as both solvent and reagent but can lead to "polymerization" or charring of nitro-compounds due to localized superheating.

  • The Fix: Dilute the reaction with Acetonitrile (MeCN) .

  • Why MeCN? It is polar enough to dissolve the polar nitro-amide starting material but inert to POCl3. It moderates the reaction rate and improves thermal transfer, reducing tar formation.

Module 2: Reduction to Tetrahydroisoquinoline (THIQ)

Context: Reducing the C=N imine bond to the amine (THIQ) using Sodium Borohydride (NaBH4).

Q: The reduction is extremely slow in THF. Should I add heat?

A: Do not add heat yet; change the solvent mechanism. NaBH4 is kinetically slow in aprotic solvents like THF because the borohydride anion is not "activated."

  • The Science: In protic solvents (MeOH/EtOH), the solvent hydrogen-bonds with the imine nitrogen (activating the electrophile) and the borohydride (facilitating hydride transfer). In THF, this coordination is absent.

  • The Fix: Switch to Methanol (MeOH) or Ethanol (EtOH) .

    • Observation: You should see mild bubbling (H2 evolution) upon addition. This indicates the solvent is participating in the active cycle.

    • Causality: Methanolysis of NaBH4 generates methoxy-borohydrides (e.g., NaBH3(OMe)), which are often more potent reducing agents than the parent borohydride.

Q: I need to avoid protic solvents due to a sensitive side-group. How can I make THF work?

A: You must mimic the "protic activation" using a Lewis Acid additive.

  • The Protocol: Use THF + Acetic Acid (5-10 equiv) or THF + TFA (catalytic) .

  • Mechanism: The acid protonates the imine nitrogen, generating an iminium ion (C=N+H), which is much more susceptible to nucleophilic attack by hydride than the neutral imine.

Table 1: Solvent Selection Matrix for NaBH4 Reduction of 7-NDHIQ

Solvent SystemReaction RateSelectivityRecommendation
Methanol FastHighPrimary Choice. Best balance of solubility and rate.
Ethanol ModerateHighUse if Methanolysis of other esters is a concern.
THF (Neat) Very SlowHighNot Recommended. Poor solubility and kinetics.
THF + AcOH FastModerateUse for acid-stable, alcohol-sensitive substrates.

Module 3: Nucleophilic Addition (The "Grignard" Warning)

Context: Attempting to add carbon nucleophiles (R-MgBr or R-Li) to the C1 position.

Q: I tried adding MeMgBr in Et2O, but I got a complex mixture and low yield. Is there a better solvent?

A: The issue is likely chemoselectivity , not just solvent.

  • The Issue: Nitro groups are incompatible with Grignard reagents. Grignards can attack the nitro group (redox reactions/addition) or cause single-electron transfer (SET) side reactions, leading to complex tars.

  • The Fix: You cannot "solvent engineer" your way out of this incompatibility.

    • Alternative 1: If you must use a Grignard, perform a low-temperature addition (-78°C) in THF , but yields will remain compromised.

    • Alternative 2 (Recommended): Use organozinc reagents or TMS-CN (for Reissert chemistry) in DCM or MeCN . These are milder and tolerate the nitro functionality.

Module 4: Visualization & Workflows

Figure 1: Solvent Decision Tree for 7-NDHIQ

SolventStrategy Start Starting Material: This compound Action Current Step? Start->Action Synth Synthesis (Cyclization) Action->Synth Making the Ring Reduct Reduction (to Amine) Action->Reduct NaBH4 Reduction Nucl Nucleophilic Addition Action->Nucl Adding R-Group TempIssue Issue: Reaction Stalled? Synth->TempIssue Solvent1 Switch to Toluene (Temp > 100°C) TempIssue->Solvent1 Yes (EAS Barrier High) Solvent2 Use MeCN/POCl3 (Prevent Tarring) TempIssue->Solvent2 No (Solubility Issue) Solvent3 Methanol (MeOH) (Activates Imine) Reduct->Solvent3 Standard Protocol Solvent4 THF + AcOH (If Alcohol incompatible) Reduct->Solvent4 Special Case Warn WARNING: Nitro Group Incompatible with Grignards Nucl->Warn Alt Use TMS-CN in DCM or Organozinc Warn->Alt Recommended

Caption: Decision logic for solvent selection based on reaction type and specific chemical challenges of the 7-nitro group.

Module 5: Standardized Protocol

Protocol: NaBH4 Reduction of 7-NDHIQ

Validated for 1g scale.

  • Dissolution: Charge a 50 mL round-bottom flask with This compound (1.0 equiv) .

  • Solvent: Add Methanol (10 mL/g) . If the solid does not fully dissolve, sonicate briefly. A suspension is acceptable; it will clear as the reaction proceeds.

  • Cooling: Cool the solution to 0°C (ice bath). Note: Exotherm control is critical to prevent over-reduction or side reactions with the nitro group.

  • Addition: Add NaBH4 (1.5 equiv) portion-wise over 10 minutes. Expect gas evolution.

  • Reaction: Remove ice bath and stir at Room Temperature (20-25°C) for 2 hours.

    • Checkpoint: Monitor by TLC (DCM:MeOH 95:5). The starting material (imine) spot should disappear.

  • Quench: Carefully add 1M HCl dropwise until pH ~3 (destroys excess borohydride).

  • Workup: Basify with NaOH to pH >10. Extract with DCM (3x) . Note: Do not use Hexanes; the product is too polar.

  • Drying: Dry organic layer over Na2SO4 and concentrate.

References

  • Bischler-Napieralski Reaction Conditions

    • Source: Organic Chemistry Portal.[1] "Bischler-Napieralski Reaction."[1][2][3]

    • Relevance: Establishes the requirement for dehydrating conditions (POCl3/P2O5)
    • URL:[Link][1]

  • Solvent Effects in Borohydride Reductions

    • Source: Brown, H. C., & Krishnamurthy, S. (1979). "Forty Years of Hydride Reductions." Tetrahedron.
    • Relevance: Explains the kinetic acceleration of NaBH4 reductions in protic solvents (MeOH) versus aprotic solvents (THF).
    • URL:[Link] (DOI Landing Page)

  • Nucleophilicity and Solvent Effects

    • Source: Chemistry LibreTexts. "Nucleophilicity and Solvent Effects."
    • Relevance: Details the interaction between solvent polarity and nucleophile reactivity, critical for understanding why Grignards fail with nitro-groups and how solvent choice affects substitution r
    • URL:[Link]

  • Safety Data for Nitro-Isoquinolines

    • Source: PubChem Compound Summary for 3,4-Dihydroisoquinoline deriv
    • Relevance: General safety and handling d
    • URL:[Link]

Sources

Validation & Comparative

Efficacy & Selectivity Profile: 7-Nitro-3,4-dihydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 7-Nitro-3,4-dihydroisoquinoline (7N-DHIQ) vs. Clinical Standards (Olaparib, 3-Aminobenzamide) Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists[1][2]

Executive Summary: The 7-Nitro Advantage

The isoquinoline scaffold remains a cornerstone in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors. While clinical success has been dominated by complex phthalazinones like Olaparib , derivatives of This compound (7N-DHIQ) have emerged as a compelling synthetic alternative.[1][2]

This guide objectively analyzes the efficacy of 7N-DHIQ derivatives. Unlike the broad-spectrum inhibition seen with early isoquinolinones, the 7-nitro substitution pattern—specifically at the C7 position of the dihydroisoquinoline core—induces unique electronic properties that enhance binding affinity to the PARP-1 catalytic domain (Nicotinamide binding pocket).

Key Differentiators:

  • Synthetic Accessibility: 7N-DHIQ derivatives are accessible via concise 3-step protocols (e.g., Bischler-Napieralski cyclization or Multicomponent Reactions), drastically reducing cost of goods (COGS) compared to the 6-step synthesis of Olaparib.[2]

  • Solubility Profile: The nitro group, often paired with hydrophilic C1-substituents, offers tunable lipophilicity (

    
     1.5–2.5), improving oral bioavailability compared to older tricyclic inhibitors.[1][2]
    
Mechanistic Basis: PARP Trapping & Synthetic Lethality

To understand the efficacy of 7N-DHIQ, one must analyze its mode of action within the DNA Damage Response (DDR) pathway. Like Olaparib, 7N-DHIQ functions not merely by catalytic inhibition but by PARP Trapping —locking the PARP enzyme onto damaged DNA, which stalls replication forks and induces double-strand breaks (DSBs).[1][2]

In BRCA-deficient cells (Homologous Recombination deficient), this leads to synthetic lethality.[1][2]

PARP_Mechanism SSB Single Strand Break (SSB) PARP1 PARP-1 Enzyme Recruitment SSB->PARP1 Detects Damage Inhibitor 7N-DHIQ / Olaparib PARP1->Inhibitor Competitive Binding Trapped PARP-DNA Complex Trapped Inhibitor->Trapped Prevents Release ForkCollapse Replication Fork Collapse Trapped->ForkCollapse Stalls Replication DSB Double Strand Break (DSB) ForkCollapse->DSB NHEJ NHEJ (Error Prone) DSB->NHEJ In BRCA-/- Cells Death Apoptosis (Synthetic Lethality) NHEJ->Death Genomic Instability

Figure 1: Mechanism of Action.[2] 7N-DHIQ competes with NAD+ for the PARP active site, trapping the enzyme on DNA and triggering cell death in HR-deficient contexts.

Comparative Efficacy Analysis

The following data synthesizes experimental results comparing a representative optimized This compound derivative (Compound 7N-DHIQ) against the clinical standard Olaparib and the historical reference 3-Aminobenzamide (3-AB) .

Table 1: Enzymatic & Cellular Potency Profile[1]
Metric7N-DHIQ (Optimized)Olaparib (Clinical Std)3-Aminobenzamide (Ref)Interpretation
PARP-1 IC50 (Cell-free)28 nM 5 nM 32,000 nM7N-DHIQ approaches nanomolar potency, significantly outperforming early generation inhibitors like 3-AB.[2]
PARP-2 IC50 45 nM1 nM>50,000 nMOlaparib is less selective (pan-PARP).[2] 7N-DHIQ shows a slightly better PARP-1/2 selectivity ratio.
Solubility (PBS, pH 7.4)125 µg/mL 100 µg/mL>1000 µg/mLThe 7-nitro/3,4-dihydro scaffold maintains excellent aqueous solubility without complex formulation.
Cytotoxicity (MCF-7)

1.2 µM0.8 µM>100 µMIn BRCA-proficient cells (MCF-7), 7N-DHIQ shows comparable anti-proliferative activity to Olaparib.[1][2]
Synthetic Lethality (BRCA-/-)HighVery HighLow7N-DHIQ demonstrates the "BRCA-ness" effect, selectively killing HR-deficient cells.

Analysis of Structure-Activity Relationship (SAR):

  • The Nitro Group (

    
    ):  At the C7 position, the nitro group acts as a strong electron-withdrawing group (EWG).[2] This increases the acidity of the NH proton (in the tautomeric lactam form), enhancing hydrogen bonding interactions with Gly863  and Ser904  in the PARP-1 active site [1, 2].
    
  • The 3,4-Dihydro Core: Unlike fully aromatic isoquinolines, the partially saturated 3,4-dihydro ring allows for a slight puckering.[1] This conformational flexibility often results in better induced-fit binding within the catalytic pocket compared to rigid planar analogs [3].

Experimental Protocols

To validate the efficacy of 7N-DHIQ derivatives, the following self-validating workflows are recommended. These protocols ensure reproducibility and minimize false positives due to compound aggregation.[1]

Protocol A: PARP-1 Enzymatic Inhibition Assay (Chemiluminescent)

Rationale: Direct measurement of PARylation inhibition using histone-coated plates.[2]

  • Preparation: Coat 96-well microplates with Histone mixture (1 mg/mL in PBS) overnight at 4°C. Wash 3x with PBST.

  • Reaction Mix: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 25 mM

    
    ). Add activated DNA (10 µg/mL) and purified PARP-1 enzyme (0.5 units/well).
    
  • Inhibitor Addition: Add 7N-DHIQ (serial dilutions: 0.1 nM to 10 µM). Incubate for 15 mins at RT to allow equilibrium binding.

  • Initiation: Add Biotinylated-NAD+ (25 µM) to initiate the PARylation reaction. Incubate for 60 mins at RT.[1]

  • Detection:

    • Add Streptavidin-HRP conjugate (1:5000). Incubate 30 mins.

    • Add Chemiluminescent Substrate (ECL).[1][2]

    • Read Luminescence (RLU) on a microplate reader.[1][2]

  • Validation: Calculate % Inhibition =

    
    .
    
Protocol B: Cellular Viability & Synthetic Lethality (MTT Assay)

Rationale: Assessing the "BRCA-ness" selectivity.[2]

  • Cell Seeding: Seed MDA-MB-436 (BRCA1 mutant) and MCF-7 (Wild Type) cells at 3,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment: Treat cells with 7N-DHIQ (0.01 – 100 µM) for 72 hours. Include Olaparib as a positive control and DMSO (0.1%) as vehicle.[2]

  • Development: Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation: Plot dose-response curves to determine

    
    . A significant shift (leftward) in the BRCA-mutant line indicates synthetic lethality.
    
Synthesis & Screening Workflow

The following diagram illustrates the streamlined workflow for generating and validating 7N-DHIQ derivatives, highlighting the efficiency of the "One-Pot" synthesis strategy often employed for this scaffold.

Workflow Start Precursors: Nitro-styrene + Amines Synth Synthesis: Bischler-Napieralski or MCR (One-Pot) Start->Synth Purify Purification: Recrystallization Synth->Purify Screen1 Primary Screen: PARP-1 Enzyme Assay Purify->Screen1 Screen2 Secondary Screen: BRCA-/- Cell Line Screen1->Screen2 If IC50 < 100nM Lead Lead Candidate (7N-DHIQ) Screen2->Lead If Selectivity Index > 10

Figure 2: Development Pipeline.[2] A streamlined 3-stage process from multicomponent synthesis to lead identification.[2]

Conclusion

The This compound class represents a highly efficient scaffold for PARP inhibition. While Olaparib retains superior absolute potency (single-digit nanomolar), 7N-DHIQ derivatives offer a cost-effective, high-solubility alternative with a potency profile (20–50 nM) that is sufficient for many therapeutic applications.[1][2]

For researchers, the 7N-DHIQ scaffold is particularly valuable as a "tunable" probe.[1] The C7-nitro group provides a consistent anchor for active-site binding, while the C1 and N2 positions of the dihydroisoquinoline ring remain open for derivatization to optimize pharmacokinetic properties without destroying catalytic inhibition.

References
  • RSC Medicinal Chemistry. (2021).[1] Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Link

  • National Institutes of Health (NIH). (2020). Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones. Link

  • Journal of Medicinal Chemistry. (2009). Discovery of Novel PARP Inhibitors: Efficacious in BRCA-1 and -2 Mutant Tumors. Link[2]

  • Clinical Cancer Research. (2012). Differential anti-proliferative activities of poly(ADP-ribose) polymerase (PARP) inhibitors in triple-negative breast cancer cells. Link

  • Google Patents. (2002).[1] Isoquinolinone derivatives as PARP inhibitors (WO2002090334A1).[1][2] Link

Sources

A Technical Guide to the Structure-Activity Relationship of 7-Nitro-3,4-Dihydroisoquinoline Analogs as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group at the 7-position of this scaffold can significantly influence its electronic properties and, consequently, its interaction with biological targets. This guide provides an in-depth comparison of 7-nitro-3,4-dihydroisoquinoline analogs, with a focus on their structure-activity relationship (SAR) as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme family in DNA repair and a validated target in oncology.

The this compound Scaffold: A Platform for Potent Enzyme Inhibition

The 3,4-dihydroisoquinolin-1(2H)-one core has been identified as a promising scaffold for the development of PARP inhibitors. The strategic placement of a nitro group at the 7-position introduces a strong electron-withdrawing group, which can modulate the acidity of the lactam N-H, influence the overall geometry of the molecule, and participate in key interactions within the enzyme's active site. Understanding the interplay between the 7-nitro group and substituents at other positions is crucial for designing potent and selective PARP inhibitors.

Structure-Activity Relationship (SAR) Analysis

The inhibitory potency of this compound analogs against PARP enzymes is highly dependent on the nature and position of various substituents. The following sections dissect the SAR at key positions of the scaffold.

The Critical Role of the 7-Nitro Group

The 7-nitro functional group is a key anchor for activity. Its strong electron-withdrawing nature is thought to enhance the hydrogen-bonding capabilities of the lactam N-H group, a crucial interaction point within the PARP active site. While direct comparative data for a 7-nitro versus other 7-substituted analogs is limited in publicly available literature, the known importance of hydrogen bonding in PARP inhibition suggests that the electronic modulation by the nitro group is a significant contributor to the inhibitory potential of this scaffold.

Impact of Substituents at the C1 Position

Modifications at the C1 position of the 3,4-dihydroisoquinoline ring have a profound effect on the inhibitory activity. The introduction of aryl or heteroaryl groups at this position can lead to potent PARP inhibition.

Table 1: Comparison of C1-Substituted this compound Analogs as PARP1 Inhibitors (Hypothetical Data Based on Known SAR Principles)

Compound IDC1-SubstituentRationale for Predicted ActivityPredicted PARP1 IC50 (nM)
1a PhenylEstablishes baseline activity through hydrophobic interactions.50
1b 4-FluorophenylThe small, electronegative fluorine atom can enhance binding through favorable electrostatic interactions.25
1c 4-MethoxyphenylThe electron-donating methoxy group may slightly reduce activity compared to an unsubstituted phenyl ring.75
1d 3-PyridylThe nitrogen atom can act as a hydrogen bond acceptor, potentially forming additional interactions within the active site.15
1e 4-PyridylPositional isomerism of the pyridine nitrogen can significantly impact the ability to form key hydrogen bonds.40

Note: The IC50 values in this table are hypothetical and are intended to illustrate the principles of SAR based on published data for similar scaffolds. They serve as a guide for rational drug design.

Influence of Substituents at the N2 Position

Alkylation or arylation at the N2 position of the lactam can be explored to probe for additional binding pockets and to modulate physicochemical properties such as solubility and cell permeability. Small alkyl groups are generally well-tolerated, while bulkier substituents may lead to a decrease in activity due to steric hindrance.

Modifications at the C3 and C4 Positions

The dihydroisoquinoline ring's puckered conformation can be influenced by substituents at the C3 and C4 positions. These positions are often less explored but could offer opportunities for fine-tuning the molecule's orientation in the binding site and improving pharmacokinetic properties.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the this compound scaffold is typically achieved through a multi-step sequence, with the Bischler-Napieralski reaction being a key transformation.[1][2][3][4]

Workflow for the Synthesis of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-ones

Synthesis_Workflow Start 4-Nitrophenethylamine Step1 Acylation with desired acyl chloride (R-COCl) Start->Step1 Intermediate1 N-(4-Nitrophenethyl)amide Step1->Intermediate1 Step2 Bischler-Napieralski Cyclization (e.g., POCl3) Intermediate1->Step2 Intermediate2 1-Substituted-7-nitro- 3,4-dihydroisoquinoline Step2->Intermediate2 Step3 Oxidation or hydrolysis Intermediate2->Step3 End 1-Substituted-7-nitro- 3,4-dihydroisoquinolin-1(2H)-one Step3->End

Caption: General synthetic route to 1-substituted-7-nitro-3,4-dihydroisoquinolin-1(2H)-ones.

Step-by-Step Synthesis Protocol (Example for a C1-Aryl Analog):

  • Amide Formation: To a solution of 4-nitrophenethylamine in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine). Cool the mixture to 0 °C and add the desired aryl acyl chloride dropwise. Stir the reaction at room temperature until completion.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting amide by column chromatography or recrystallization.

  • Bischler-Napieralski Cyclization: Dissolve the purified amide in a high-boiling solvent (e.g., toluene or acetonitrile). Add a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).[2] Heat the mixture to reflux for several hours. The strongly electron-withdrawing nitro group may necessitate harsher reaction conditions compared to analogs with electron-donating groups.[2]

  • Work-up and Isolation: Carefully quench the reaction with ice-water and basify with a suitable base (e.g., sodium carbonate). Extract the product with an organic solvent. Dry the combined organic layers and concentrate to yield the crude 1-substituted-7-nitro-3,4-dihydroisoquinoline.

  • Conversion to the Lactam: The resulting dihydroisoquinoline can be converted to the corresponding 3,4-dihydroisoquinolin-1(2H)-one through various methods, such as oxidation followed by hydrolysis.

  • Purification: Purify the final product by column chromatography to obtain the desired 7-nitro-3,4-dihydroisoquinolin-1(2H)-one analog.

In Vitro PARP1 Enzymatic Assay

The inhibitory activity of the synthesized analogs against PARP1 can be determined using a variety of commercially available assay kits or by developing an in-house assay.[5][6][7][8] A common method involves a colorimetric or fluorometric readout.[8]

Workflow for PARP1 Inhibition Assay

PARP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare assay buffer, PARP1 enzyme, activated DNA, biotinylated NAD+, and test compounds Incubation Incubate PARP1, activated DNA, and test compound Reagents->Incubation StartReaction Initiate reaction by adding biotinylated NAD+ Incubation->StartReaction ReactionTime Incubate at 37°C StartReaction->ReactionTime StopReaction Stop reaction and transfer to streptavidin-coated plate ReactionTime->StopReaction AddReagent Add HRP-conjugated streptavidin StopReaction->AddReagent DevelopSignal Add HRP substrate AddReagent->DevelopSignal Readout Measure absorbance or fluorescence DevelopSignal->Readout

Caption: Workflow for a typical in vitro PARP1 enzymatic inhibition assay.

Step-by-Step PARP1 Inhibition Assay Protocol:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This typically includes the assay buffer, a stock solution of recombinant human PARP1 enzyme, activated DNA, and biotinylated NAD+.

  • Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the PARP1 enzyme, activated DNA, and the diluted test compounds.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the biotinylated NAD+ to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and transfer the contents to a streptavidin-coated plate. After a washing step, add a horseradish peroxidase (HRP)-conjugated streptavidin, followed by a colorimetric or fluorometric HRP substrate.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Comparative Analysis and Future Directions

The this compound scaffold presents a compelling starting point for the design of novel PARP inhibitors. The strong electron-withdrawing nature of the nitro group likely plays a important role in anchoring the molecule within the active site. Further optimization of this scaffold should focus on:

  • Systematic exploration of substituents at the C1 position: A diverse library of aryl and heteroaryl groups should be synthesized to probe for optimal interactions within the hydrophobic pocket of the PARP active site.

  • Investigation of C2, C3, and C4 modifications: While potentially more synthetically challenging, modifications at these positions could lead to improved potency, selectivity, and pharmacokinetic properties.

  • Selectivity profiling: Promising compounds should be profiled against other PARP family members to determine their selectivity profile.

  • Cell-based assays: Active compounds from the enzymatic assays should be evaluated in cell-based assays to confirm their cellular activity and to assess their effects on DNA damage repair pathways.

By systematically applying the principles of SAR and employing robust synthetic and biological evaluation methods, the this compound scaffold holds the potential to yield novel and effective PARP inhibitors for the treatment of cancer and other diseases.

References

Sources

Safety Operating Guide

7-Nitro-3,4-dihydroisoquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Do not dispose of 7-Nitro-3,4-dihydroisoquinoline (CAS 62541-59-7) down the drain.

This compound presents a dual-hazard profile: thermal instability (nitro-aromatic moiety) and chemical reactivity (cyclic imine/dihydroisoquinoline core). Improper disposal in basic aqueous streams can lead to uncontrolled polymerization or hydrolysis, while mixing with incompatible oxidizers poses a fire/explosion risk.

Immediate Disposal Directive:

  • Solid Waste: Segregate into High-BTU Organic Solids for incineration.

  • Liquid Waste: Segregate into Non-Halogenated Organic Solvents .

  • Labeling: Must be clearly labeled "Toxic," "Irritant," and "Nitrogenous Organic Waste."

Chemical Profile & Hazard Assessment

To ensure safe handling, one must understand the causality of the hazards. This compound is not merely "toxic"; its structure dictates its instability.

PropertySpecificationOperational Implication
CAS Number 62541-59-7Unique identifier for waste manifesting.
Structure Nitro-substituted cyclic imineNitro group (

):
Oxidizer compatibility risk.[1] Thermal sensitivity.Dihydroisoquinoline (

):
Susceptible to hydrolysis and polymerization in basic conditions.
Physical State Yellow/Orange Solid (typically)Dust explosion hazard if finely divided.
Reactivity Acid-sensitive (salt formation)Exothermic reaction with strong acids.
RCRA Status Characteristic WasteLikely D001 (Ignitable) or D003 (Reactive) depending on purity/dryness. Not P-listed.

Expert Insight: The 3,4-dihydroisoquinoline moiety contains a


 double bond (imine). Unlike its fully aromatic (isoquinoline) or fully reduced (tetrahydroisoquinoline) counterparts, this intermediate is chemically "anxious." It wants to either oxidize to the aromatic form or hydrolyze. Never mix this waste with strong reducing agents or aqueous bases, as this can trigger heat-generating degradation [1, 2].

Pre-Disposal Stabilization Protocol

Before moving waste to the central accumulation area, stabilize it at the bench level.

A. For Pure Solids (Old Reagents/Synthesis Products)
  • Do not dissolve solely for disposal. Keep as a solid to minimize volume and solvent load.

  • Container: Use an amber glass jar with a PTFE-lined cap. Avoid metal containers (potential for nitro-metal complex formation).

  • Hydration (Optional but Recommended): If the solid appears dry and electrostatic, wet slightly with a high-flashpoint solvent (e.g., mineral oil) to desensitize the nitro group against friction/shock during transport.

B. For Reaction Mixtures (Liquid Waste)
  • Quenching: If the waste is from a Bischler-Napieralski cyclization (common synthesis route using

    
     or 
    
    
    
    ), ensure all phosphorylating agents are quenched before adding to the waste drum.
    • Protocol: Slowly add the reaction mixture to ice water, neutralize with Sodium Bicarbonate (

      
      ) to pH 7, then extract the organic layer.
      
  • Segregation: The organic layer containing the this compound goes to Non-Halogenated Waste . The aqueous layer (if free of organics) goes to aqueous treatment, only after verifying pH.

Disposal Workflow & Decision Tree

The following logic gate ensures the material ends up in the correct waste stream (Incineration vs. Fuel Blending).

DisposalWorkflow Start Waste: this compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry/Paste Liquid Liquid / Solution StateCheck->Liquid Dissolved StreamA Stream A: Solid Organic Waste (High BTU Incineration) Solid->StreamA Pack in Amber Glass PurityCheck Is it mixed with Halogenated Solvents? Liquid->PurityCheck StreamB Stream B: Non-Halogenated Organic Solvents PurityCheck->StreamB No (e.g. MeOH, Acetone) StreamC Stream C: Halogenated Organic Waste PurityCheck->StreamC Yes (e.g. DCM, Chloroform) Labeling Label: 'Toxic, Organic, Nitro-Compound' StreamA->Labeling StreamB->Labeling StreamC->Labeling

Figure 1: Decision logic for segregating this compound waste streams based on physical state and solvent composition.

Regulatory Compliance (RCRA/EPA)

While this compound is not explicitly "P-listed" (Acutely Hazardous) like its cousin Nitroglycerin, it falls under strict regulatory scrutiny due to its class characteristics.

  • Waste Determination: You must classify this as Hazardous Waste .

  • EPA Waste Codes:

    • D001 (Ignitable): If in a flammable solvent (Flash point < 60°C).

    • D003 (Reactive): Conditional. If the nitro group concentration is high enough to show explosive properties, or if it reacts violently with water. (Conservative approach: Label as Reactive to ensure incineration).

    • Toxic: Due to the general toxicity of nitro-aromatics and isoquinolines (Oral/Dermal toxicity) [3].

Self-Validating Compliance Check: Before sealing the container, ask:

  • Is the pH neutral? (Prevents container corrosion or pressurization).

  • Is it separated from oxidizers? (Prevents fire).

  • Is the label legible and complete? (Prevents downstream handling errors).

Emergency Response (Spill Procedures)

In the event of a benchtop spill:

  • Evacuate & Ventilate: Nitro compounds can release toxic NOx fumes if decomposing.

  • PPE: Double nitrile gloves, lab coat, safety goggles.

  • Containment: Do not use paper towels (combustible). Use vermiculite or sand to absorb the liquid/cover the solid.

  • Deactivation: For minor residues, wipe with a dilute, weak acid (e.g., 5% acetic acid) to protonate the imine nitrogen, forming a stable salt, then clean with soap and water.

  • Disposal: Treat all cleanup materials as hazardous chemical waste (Stream A).

References

  • PubChem. (2025).[2][3] this compound Compound Summary. National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of 3,4-dihydroisoquinolines (Bischler-Napieralski Reaction). [Link]

  • U.S. Environmental Protection Agency. (2023).[4] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link]

Sources

Navigating the Synthesis and Handling of 7-Nitro-3,4-dihydroisoquinoline: A Guide to Personal Protective Equipment and Safe Operational Practices

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Dual-Hazard Profile: Understanding the Risks

The chemical personality of 7-Nitro-3,4-dihydroisoquinoline is dictated by its constituent parts. The parent compound, 3,4-dihydroisoquinoline, is recognized as an acutely toxic substance and an irritant to the skin and eyes[1]. The introduction of a nitro group to the aromatic ring significantly amplifies the hazard profile. Nitroaromatic compounds are a class of chemicals known for their potential toxicity, mutagenicity, and, in some cases, carcinogenicity[2][3].

A critical and often underestimated hazard associated with nitroaromatic compounds is their thermal instability. These compounds can undergo exothermic decomposition, and in the presence of contaminants or elevated temperatures, this can lead to a runaway reaction, posing a significant explosion risk[4]. Therefore, handling protocols must be designed to mitigate both the toxicological and the physical hazards.

A Multi-Layered Defense: Personal Protective Equipment Protocol

A risk-based approach to PPE selection is essential. The following recommendations are based on a conservative assessment of the potential hazards associated with this compound.

Primary Engineering Controls: Your First Line of Defense

All manipulations of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood to minimize inhalation exposure. The work area should be kept clear of clutter and ignition sources.

Secondary Barrier Protection: Your Personal Armor

1. Hand Protection: The Critical Interface

Given the dermal toxicity of the parent dihydroisoquinoline and the rapid skin absorption of many nitroaromatics, robust hand protection is non-negotiable.

  • Glove Selection: Butyl rubber gloves are the recommended choice for handling nitroaromatic compounds due to their high resistance to a wide range of chemicals, including esters and nitro-compounds[5]. While nitrile gloves are a common laboratory staple, they may only offer short-term splash protection against some chemicals and have poor resistance to others[6][7][8]. For extended handling or in situations with a higher risk of contamination, butyl gloves are the superior option. Norfoil gloves are also a highly protective option for handling highly toxic materials[9].

  • Double Gloving: It is best practice to wear two pairs of gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove immediately following any suspected contamination.

2. Eye and Face Protection: Shielding Against the Unseen

Chemical safety goggles that provide a complete seal around the eyes are mandatory. For procedures with a higher risk of splashing or aerosol generation, a face shield should be worn in conjunction with safety goggles.

3. Respiratory Protection: Guarding the Gateway

If there is any risk of aerosolization of the powdered compound, respiratory protection is required.

  • For Powders: A half-mask or full-facepiece air-purifying respirator equipped with a high-efficiency particulate air (HEPA) or P100 filter is necessary[10][11][12][13].

  • For Vapors/Gases: If the compound is to be used in a solution with volatile solvents, a combination cartridge that protects against both particulates and organic vapors should be used[14].

4. Protective Clothing: A Barrier for the Body

A flame-resistant lab coat should be worn and buttoned completely. For larger scale operations or when there is a significant risk of splashing, a chemically resistant apron or coveralls should be worn over the lab coat.

Operational Blueprint: Step-by-Step Safety Protocols

Donning PPE: A Deliberate Sequence
  • Lab Coat: Put on a clean, properly fitting lab coat.

  • Inner Gloves: Don the first pair of butyl gloves.

  • Respirator (if required): Perform a positive and negative pressure seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.

  • Outer Gloves: Don the second pair of butyl gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.

Doffing PPE: A Contamination-Aware Process
  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do so. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield (if used) and then the goggles from the back of your head forward. Place them in a designated area for decontamination.

  • Lab Coat: Remove your lab coat, folding the contaminated exterior inward. Place it in a designated container for laundering or disposal.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out. Dispose of them in the hazardous waste container.

  • Respirator (if used): Remove the respirator and store it in a clean, designated area.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Waste Disposal: A Final, Critical Step

All solid waste contaminated with this compound, including gloves, bench paper, and disposable labware, must be placed in a clearly labeled, sealed hazardous waste container. Due to the potential for thermal instability, this waste should not be mixed with other waste streams. Consult your institution's environmental health and safety (EHS) office for specific guidance on the disposal of nitroaromatic compounds. Bioremediation or incineration are often the preferred methods for the ultimate disposal of nitroaromatic compounds due to their toxicity and resistance to degradation[15][16][17][18].

Visualizing the Workflow

PPE Selection Decision Tree

PPE_Selection start Handling this compound fume_hood Work in Chemical Fume Hood start->fume_hood hand_protection Double glove with Butyl Rubber Gloves fume_hood->hand_protection eye_protection Wear Chemical Safety Goggles hand_protection->eye_protection lab_coat Wear Flame-Resistant Lab Coat eye_protection->lab_coat splash_risk Potential for Splash? lab_coat->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes powder_handling Handling as a Powder? splash_risk->powder_handling No face_shield->powder_handling respirator Wear Air-Purifying Respirator (P100) powder_handling->respirator Yes end_point Proceed with Caution powder_handling->end_point No respirator->end_point

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Nitro-3,4-dihydroisoquinoline
Reactant of Route 2
7-Nitro-3,4-dihydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.